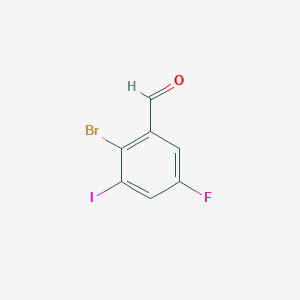
2,4-Didhlorophenylglyoxal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring, along with an aldehyde and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-phenylacetaldehyde, followed by oxidation. The reaction typically proceeds as follows:
Chlorination: 2-Phenylacetaldehyde is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Oxidation: The resulting 2-(2,4-dichlorophenyl)acetaldehyde is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products. Additionally, solvent selection and reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(2,4-Dichlorophenyl)-2-oxoacetic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyacetaldehyde and 2-(2,4-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoacetaldehyde depends on its interaction with biological molecules. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorinated aromatic structure.
2,4-Dichlorophenol: A chlorinated phenol used as an intermediate in the production of herbicides and disinfectants.
2,4-Dichlorobenzyl alcohol: An antiseptic used in throat lozenges.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoacetaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which confer distinct reactivity compared to other chlorinated aromatic compounds
Properties
Molecular Formula |
C8H4Cl2O2 |
|---|---|
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H4Cl2O2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-4H |
InChI Key |
XQZIEIIQHUCWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


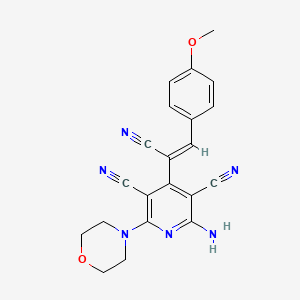
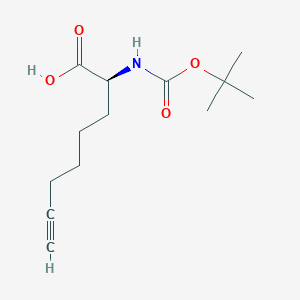
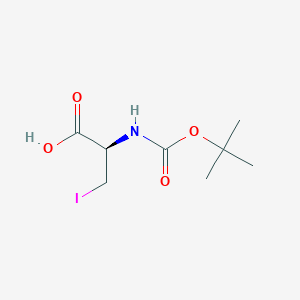
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
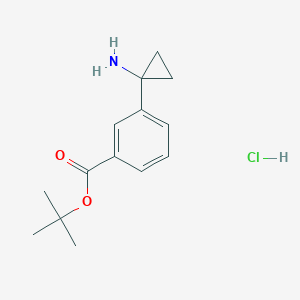
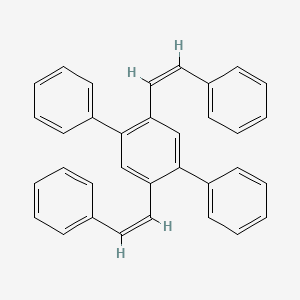
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
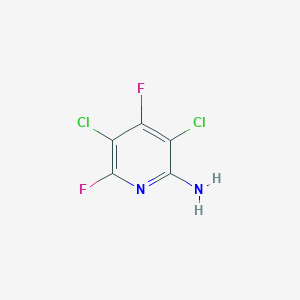
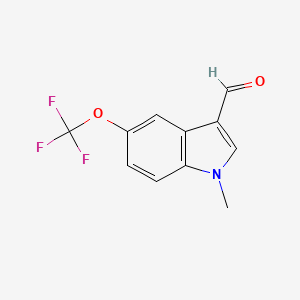
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
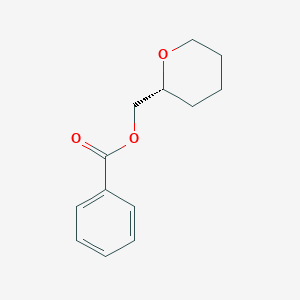

![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
